molecular formula C15H14N2O2 B2980921 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 136786-76-0

1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2980921
CAS No.: 136786-76-0
M. Wt: 254.289
InChI Key: RTEYSOOQZBKRPP-UHFFFAOYSA-N
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Description

1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS 136786-76-0) is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . This compound features a pyrazoline core, a five-membered heterocyclic ring known for its wide spectrum of biological activities . Pyrazoline derivatives are recognized as potent medicinal scaffolds and have been extensively researched for their anti-microbial, anti-fungal, anti-inflammatory, anticancer, and anticonvulsant properties . Specific research on structurally similar compounds, such as those incorporating a furan-2-yl moiety, has demonstrated promising in vitro antibacterial and antifungal activities against various microorganisms, with some derivatives showing efficacy comparable to reference drugs . Furthermore, pyrazoline derivatives have been investigated as key components in molecular hybridization strategies, for instance, in the development of novel thiazolyl-pyrazoline derivatives evaluated as cholinesterase inhibitors with potential applications in central nervous system (CNS) research . The compound is supplied for research purposes. It is intended for use by qualified laboratory and research professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(18)17-14(12-6-3-2-4-7-12)10-13(16-17)15-8-5-9-19-15/h2-9,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYSOOQZBKRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the reaction of hydrazonoyl halides with various halogenated compounds. For instance, the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol containing triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Furan vs. Thiophene Substituents

  • Compound 5a (): Replacing the furan-2-yl group with thiophene-2-yl in 1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one results in altered electronic properties due to sulfur’s lower electronegativity compared to oxygen.
  • Compound 8c () : The introduction of a thiophen-2-yl group alongside nitro-substituted pyridine (e.g., 1-[3-(2-methyl-5-nitro-6-phenylpyridin-3-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) demonstrates increased planarity and π-π stacking interactions, which may enhance binding to biological targets .

Halogenated Aromatic Substituents

  • 4-Chlorophenyl Derivatives (): 2-Chloro-1-[5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (Compound 5a) shows a 45% yield and distinct IR absorption at 1680 cm⁻¹ (C=O stretch).
  • Fluorophenyl Derivatives (): 1-[3-(4-Fluoro-3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one derivatives exhibit improved antimicrobial activity against Staphylococcus aureus and Candida albicans due to fluorine’s high electronegativity and metabolic stability . HOMO-LUMO analyses (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone) reveal reduced energy gaps (ΔE = 4.2 eV), correlating with enhanced charge transfer capabilities .

Bulkier Aromatic Groups

  • Naphthalen-1-yl Substituents (): 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one achieves a docking score of −7.501 kcal/mol against fungal lanosterol 14α-demethylase, outperforming fluconazole (−5.823 kcal/mol). The naphthalene group enhances hydrophobic interactions with enzyme active sites .

Spectroscopic and Electronic Properties

Compound Key NMR Signals (δ, ppm) IR (C=O stretch, cm⁻¹) HOMO-LUMO Gap (eV)
Title Compound δ 3.53 (dd, H4 pyrazole), δ 7.2–7.8 (aryl) 1680 Not Reported
1-[3-(4-Fluorophenyl)-5-phenyl-...] δ 3.45 (H4), δ 7.1–7.9 (aryl) 1675 4.2
2-Chloro-1-[5-(4-chlorophenyl)...] δ 3.60 (H4), δ 7.3–8.1 (aryl) 1680 Not Reported

Table 1: Comparative spectroscopic data for selected pyrazoline derivatives .

Biological Activity

1-[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, also known by its PubChem CID 2953314, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H23N3O and a molecular weight of 353.4 g/mol. Its structure features a pyrazole ring substituted with furan and phenyl groups, which contribute to its unique properties.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, molecular docking studies have demonstrated that these compounds can effectively scavenge free radicals and inhibit oxidative stress pathways . This is particularly relevant in the context of diseases where oxidative damage plays a crucial role.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been supported by various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response . The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancerous processes.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress, thereby protecting cellular integrity.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on pyrazole derivatives demonstrated their ability to reduce oxidative stress markers in animal models. The results showed a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities . This suggests that the compound could be beneficial in conditions characterized by oxidative stress.

Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through caspase activation pathways . These findings highlight its potential as a therapeutic agent in oncology.

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis

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